molecular formula C6H13NO B3095477 3-methyltetrahydro-2H-pyran-4-amine CAS No. 1263378-30-8

3-methyltetrahydro-2H-pyran-4-amine

Cat. No.: B3095477
CAS No.: 1263378-30-8
M. Wt: 115.17 g/mol
InChI Key: WFVKNHIDEGYGPD-UHFFFAOYSA-N
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Description

3-methyltetrahydro-2H-pyran-4-amine is a heterocyclic compound with the molecular formula C6H13NO. It features a six-membered ring containing one oxygen atom and one nitrogen atom, making it a versatile building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyltetrahydro-2H-pyran-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-1,5-pentanediol with ammonia or an amine in the presence of a dehydrating agent . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired heterocyclic ring.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts to facilitate the cyclization reaction and optimize the reaction conditions, such as temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

3-methyltetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-methyltetrahydro-2H-pyran-4-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 3-methyltetrahydro-2H-pyran-4-amine exerts its effects involves interactions with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the heterocyclic ring can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyltetrahydro-2H-pyran-4-amine is unique due to its specific ring structure and the presence of both an amine and an ether group.

Properties

IUPAC Name

3-methyloxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-4-8-3-2-6(5)7/h5-6H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVKNHIDEGYGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101289715
Record name Tetrahydro-3-methyl-2H-pyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101289715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263378-30-8
Record name Tetrahydro-3-methyl-2H-pyran-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-3-methyl-2H-pyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101289715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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